Oxalate

概要

説明

この二価アニオンは無色で、ホウレンソウ、フダンソウ、ナッツなど、さまざまな食品に自然に存在します 。シュウ酸塩は、シュウ酸ナトリウム (Na₂C₂O₄) などのさまざまな塩や、シュウ酸ジメチル ((CH₃)₂C₂O₄) などのエステルを形成します。 シュウ酸塩はシュウ酸の共役塩基であり、水溶液中で中性pHでは、シュウ酸は完全にシュウ酸塩に変換されます .

準備方法

シュウ酸塩は、いくつかの方法で合成できます。一般的な実験室法の1つは、シュウ酸を水酸化ナトリウムなどの塩基と反応させてシュウ酸ナトリウムを生成する方法です。 工業的には、シュウ酸塩は、触媒の存在下で、硝酸または空気を使用して炭水化物またはグリコールを酸化することにより製造できます 。 別の方法は、シアン化物テールを嫌気的に焙焼し、その後過硫酸浸出とシュウ酸沈殿を行ってシュウ酸第一鉄を得る方法です .

化学反応の分析

シュウ酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: シュウ酸塩は、二酸化炭素と水に酸化される可能性があります。たとえば、酸性条件下での過マンガン酸カリウムは、シュウ酸塩を二酸化炭素に酸化することができます。

還元: シュウ酸塩は、特定の条件下でギ酸に還元される可能性があります。

科学研究の応用

シュウ酸塩は、科学研究や産業で数多くの用途があります。

化学: シュウ酸塩は、配位化学において配位子として使用され、金属イオンと錯体を形成します。

生物学: 植物では、シュウ酸塩はカルシウムの調節と重金属の解毒に役割を果たします。

医学: シュウ酸塩は、化学療法で使用される抗がん剤であるオキサリプラチンの成分です。

産業: シュウ酸塩は、染色や洗浄を行う繊維産業、カルシウムの沈殿物を除去するパルプ・紙産業、サビ取り製品などで使用されます.

科学的研究の応用

Oxalate has numerous applications in scientific research and industry:

Chemistry: this compound is used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: In plants, this compound plays a role in calcium regulation and detoxification of heavy metals.

Medicine: This compound is a component of the anticancer drug oxaliplatin, which is used in chemotherapy.

作用機序

シュウ酸塩は、主に金属イオンと結合する能力によってその効果を発揮します。 たとえば、オキサリプラチンの場合、シュウ酸塩は白金と錯体を形成し、それがDNAと相互作用して癌細胞の増殖を阻害します 。 生物系では、シュウ酸塩はカルシウムと結合して不溶性のシュウ酸カルシウム結晶を形成することがあり、組織に蓄積して腎臓結石などの病状を引き起こす可能性があります .

類似化合物の比較

シュウ酸塩は、マロン酸塩 (C₃H₂O₄²⁻) やコハク酸塩 (C₄H₄O₄²⁻) などの他のジカルボン酸アニオンに似ています。シュウ酸塩は、金属イオンと不溶性の沈殿物を形成する能力と、生物系における役割において独特です。 マロン酸塩やコハク酸塩とは異なり、シュウ酸塩は、腎臓結石の形成と化学療法における使用とより一般的に関連付けられています .

類似化合物

- マロン酸塩 (C₃H₂O₄²⁻)

- コハク酸塩 (C₄H₄O₄²⁻)

- フマル酸塩 (C₄H₂O₄²⁻)

- 酒石酸塩 (C₄H₄O₆²⁻)

類似化合物との比較

Oxalate is similar to other dicarboxylate anions, such as malonate (C₃H₂O₄²⁻) and succinate (C₄H₄O₄²⁻). this compound is unique in its strong ability to form insoluble precipitates with metal ions and its role in biological systems. Unlike malonate and succinate, this compound is more commonly associated with the formation of kidney stones and its use in chemotherapy .

Similar Compounds

- Malonate (C₃H₂O₄²⁻)

- Succinate (C₄H₄O₄²⁻)

- Fumarate (C₄H₂O₄²⁻)

- Tartarate (C₄H₄O₆²⁻)

特性

CAS番号 |

338-70-5 |

|---|---|

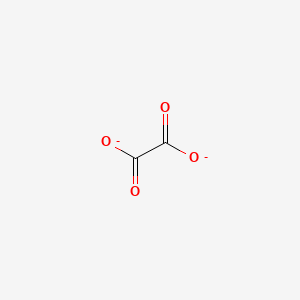

分子式 |

C2O4-2 |

分子量 |

88.02 g/mol |

IUPAC名 |

oxalate |

InChI |

InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |

InChIキー |

MUBZPKHOEPUJKR-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)[O-])[O-] |

正規SMILES |

C(=O)(C(=O)[O-])[O-] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。